

Physical and chemical properties of N-Acetylbenzocaine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-acetamidobenzoate*

Cat. No.: B195670

[Get Quote](#)

N-Acetylbenzocaine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylbenzocaine, the N-acetylated metabolite of the widely used local anesthetic benzocaine, has garnered increasing interest within the scientific community.^{[1][2]} While benzocaine's mechanism of action is well-documented, a thorough understanding of its metabolites is crucial for a complete pharmacological and toxicological profile. This technical guide provides an in-depth overview of the physical and chemical properties of N-Acetylbenzocaine, its synthesis, and its biological activity, with a focus on its interaction with ion channels. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided.

Physical and Chemical Properties

N-Acetylbenzocaine is a white to off-white solid.^[3] Its core chemical identifiers and physicochemical properties are summarized in the tables below. It is important to note that some physical properties, such as the boiling point and pKa, are predicted values, and conflicting melting point ranges have been reported in the literature.

Table 1: General and Chemical Properties of N-Acetylbenzocaine

Property	Value	Source(s)
IUPAC Name	Ethyl 4-acetamidobenzoate	[4] [5]
Synonyms	4-Carbethoxyacetanilide, Ethyl N-acetyl-4-aminobenzoate	[4]
CAS Number	5338-44-3	[3]
Molecular Formula	C ₁₁ H ₁₃ NO ₃	[3]
Molecular Weight	207.23 g/mol	[3]
Appearance	White to Off-White Solid	[3]

Table 2: Physicochemical Properties of N-Acetylbenzocaine

Property	Value	Source(s)
Melting Point	103 – 105 °C or 181 °C	[6]
Boiling Point	390.8 ± 25.0 °C (Predicted)	[6]
Solubility	Chloroform (Slightly)	[6]
pKa	14.59 ± 0.70 (Predicted)	[6]

Spectroscopic Data

The structural elucidation of N-Acetylbenzocaine is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 3: ¹H-NMR and ¹³C-NMR Spectral Data of N-Acetylbenzocaine in CDCl₃[\[7\]](#)

Assignment	$^1\text{H-NMR}$ (ppm)	$^{13}\text{C-NMR}$ (ppm)
<hr/>		
Benzene Ring		
C1	-	128.9
C2, C6	8.00 d (8.5 Hz)	130.8
C3, C5	7.60 d (8.5 Hz)	118.7
C4	-	142.0
<hr/>		
Ethyl Ester Group		
O-CH ₂ -CH ₃	4.36 q (7.2 Hz)	60.9
O-CH ₂ -CH ₃	1.38 t (7.2 Hz)	14.4
<hr/>		
N-Acetyl Group		
NH-C(C=O)-CH ₃	-	168.5
NH-C(C=O)-CH ₃	2.21 s	24.8
<hr/>		

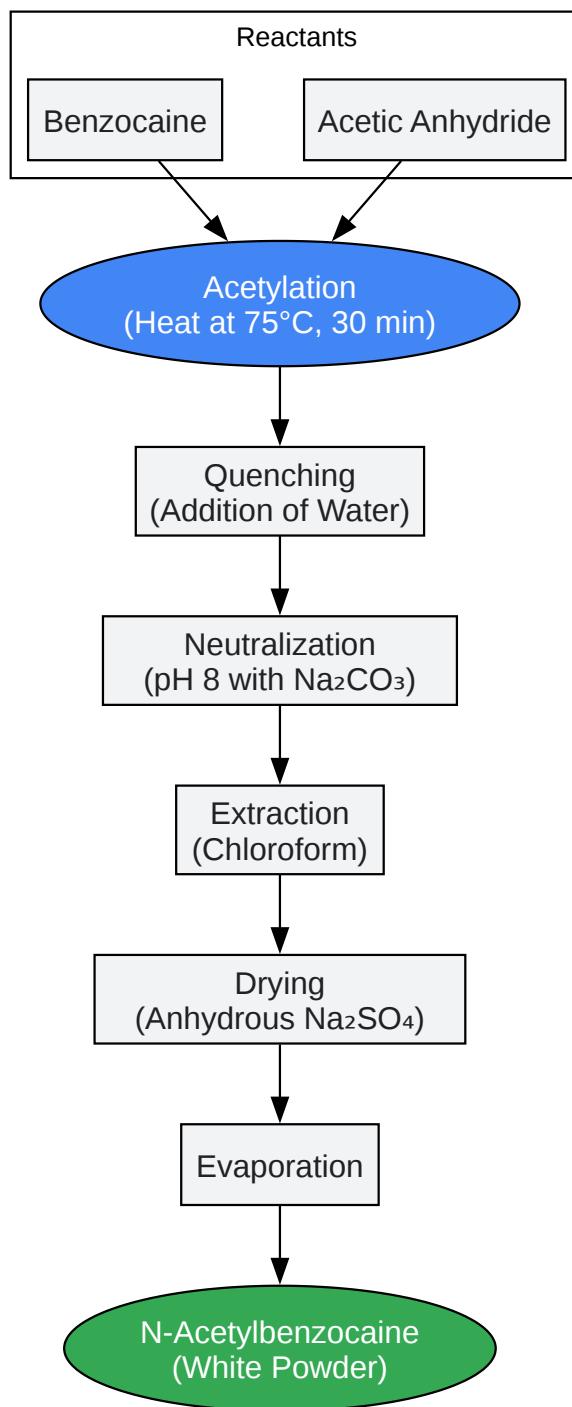
Table 4: Infrared (IR) and Mass Spectrometry (MS) Data of N-Acetylbenzocaine

Spectroscopic Technique	Key Peaks/Fragments	Source(s)
Infrared (IR) Spectroscopy	Amide C=O stretch: ~1680 cm ⁻¹ N-H stretch: ~3330 cm ⁻¹	[2]
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z 207Fragment: m/z 43 (suggesting acetyl group)	[2]

Experimental Protocols

Synthesis of N-Acetylbenzocaine

N-Acetylbenzocaine can be synthesized from its parent compound, benzocaine, through acetylation.[2]


Materials:

- Benzocaine
- Acetic anhydride
- Sodium carbonate (solid)
- Chloroform
- Anhydrous sodium sulfate
- Water

Procedure:

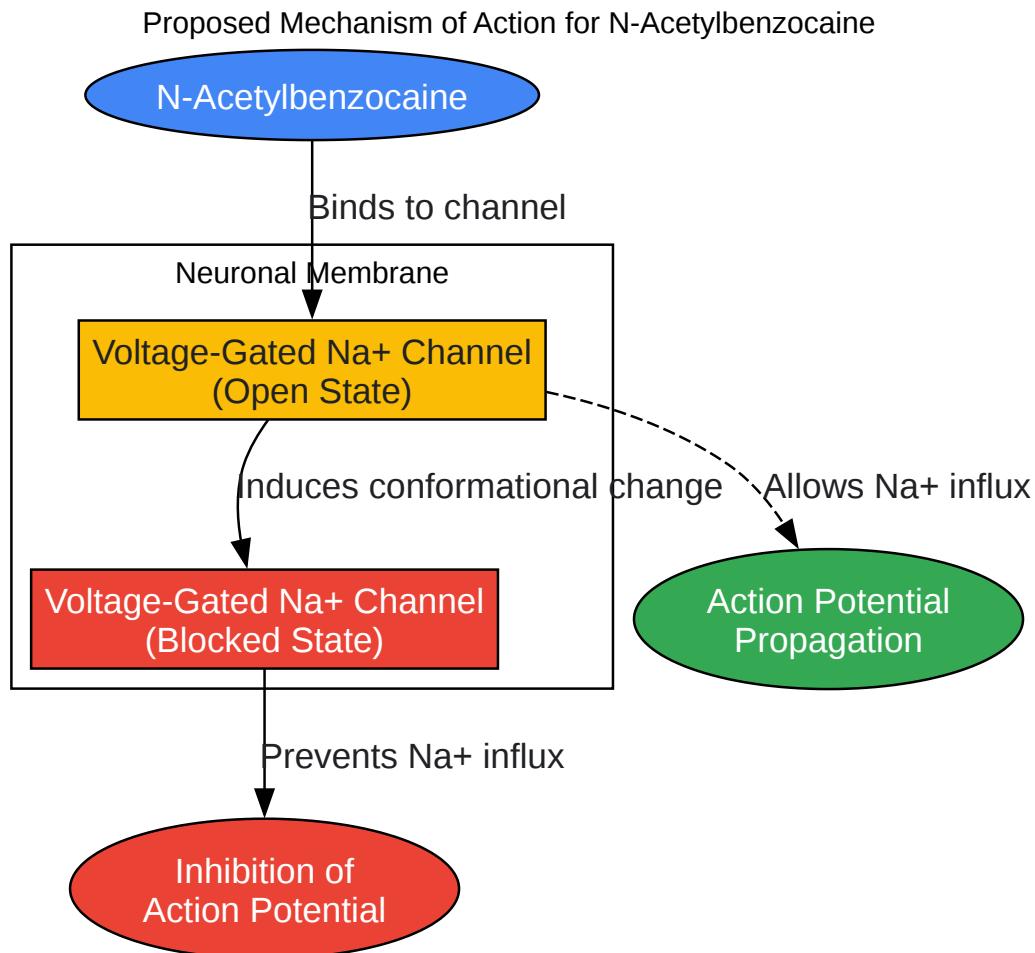
- Heat a mixture of benzocaine (e.g., 243 mg, 1.47 mmol) and acetic anhydride (e.g., 2.0 mL) in a sealed tube at 75°C for 30 minutes.[\[2\]](#)
- After cooling, quench the reaction by adding 10 mL of water.[\[2\]](#)
- Neutralize the solution to a pH of 8 by adding solid sodium carbonate.[\[2\]](#)
- Extract the aqueous solution with two 10 mL portions of chloroform.[\[2\]](#)
- Combine the organic extracts and dry them over anhydrous sodium sulfate.[\[2\]](#)
- Evaporate the solvent under vacuum to obtain N-Acetylbenzocaine as a white powder.[\[2\]](#)

Synthesis Workflow for N-Acetylbenzocaine

[Click to download full resolution via product page](#)**Caption:** Synthesis of N-Acetylbenzocaine from benzocaine.

Analytical Characterization

The identity and purity of synthesized N-Acetylbenzocaine can be confirmed using the following analytical techniques:


- Gas Chromatography/Mass Spectrometry (GC/MS): To determine the retention time and confirm the molecular weight and fragmentation pattern.[\[2\]](#)
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide and ester moieties.[\[2\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by analyzing the chemical shifts and splitting patterns of protons and carbons.[\[7\]](#)

Biological Activity and Mechanism of Action

N-Acetylbenzocaine is recognized as a biologically active metabolite of benzocaine.[\[1\]](#) Like its parent compound, its pharmacological effects are primarily attributed to the modulation of ion channel activity.

Interaction with Voltage-Gated Ion Channels

Local anesthetics, including benzocaine and likely its N-acetylated metabolite, exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane.[\[8\]](#)[\[9\]](#) This action inhibits the influx of sodium ions, which is necessary for the depolarization of the membrane and the propagation of action potentials, thereby blocking nerve impulses.[\[10\]](#)[\[11\]](#) N-Acetylbenzocaine has been shown to decrease both sodium and potassium conductance, suggesting a similar mechanism of action to other local anesthetics that can also interact with potassium channels.[\[8\]](#)

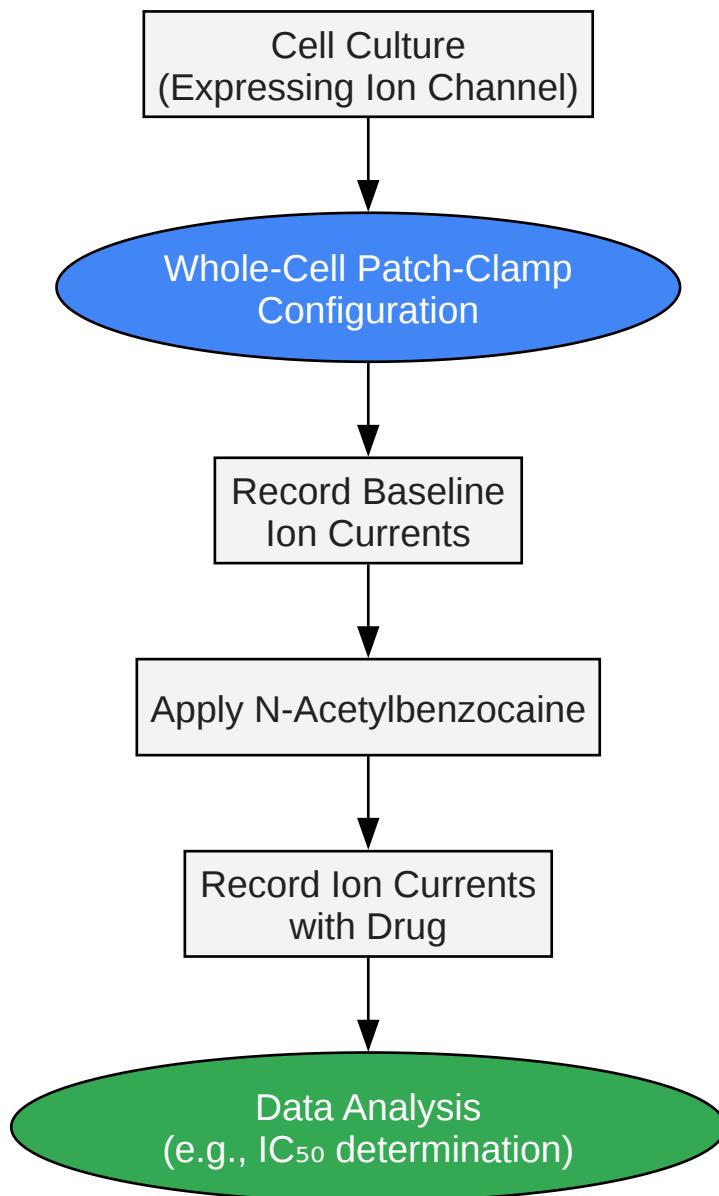
[Click to download full resolution via product page](#)

Caption: N-Acetylbenzocaine blocks sodium channels to inhibit nerve impulses.

Experimental Protocol for Assessing Ion Channel Activity

The effect of N-Acetylbenzocaine on ion channels can be investigated using the patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents through channels in the cell membrane.

Materials and Methods (Generalized):


- Cell Line: A suitable cell line expressing the target ion channel (e.g., HEK293 cells stably transfected with a specific sodium or potassium channel subtype).[12]
- Patch-Clamp Setup: An electrophysiology rig including a microscope, micromanipulators, an amplifier, and data acquisition software.
- Solutions:
 - Extracellular (Bath) Solution: Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose), with the pH adjusted to 7.4.[13]
 - Intracellular (Pipette) Solution: Containing ions that mimic the intracellular environment (e.g., KF, KCl, EGTA, HEPES), with the pH adjusted to 7.2.[13]
 - N-Acetylbenzocaine Stock Solution: Prepared in a suitable solvent (e.g., DMSO) and diluted to the final desired concentrations in the extracellular solution.

Procedure:

- Culture the cells expressing the target ion channel on glass coverslips.
- Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
- Form a high-resistance seal (giga-seal) between the tip of a glass micropipette filled with the intracellular solution and the membrane of a single cell.
- Rupture the cell membrane patch under the pipette tip to achieve the whole-cell recording configuration.
- Apply a series of voltage steps (voltage protocol) to the cell membrane to elicit ion currents through the target channels and record the baseline currents.[12]
- Perfusion the cell with the extracellular solution containing different concentrations of N-Acetylbenzocaine.

- Repeat the voltage protocol and record the ion currents in the presence of the compound.
- Analyze the data to determine the effect of N-Acetylbenzocaine on the channel's properties, such as current amplitude and gating kinetics, to determine its inhibitory concentration (IC_{50}).

Workflow for Ion Channel Activity Assay

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing N-Acetylbenzocaine's effect on ion channels.

Conclusion

This technical guide has provided a detailed overview of the physical, chemical, and biological properties of N-Acetylbenzocaine. The provided data and protocols offer a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. Further investigation into the quantitative physical properties, such as solubility and pKa, and a more detailed elucidation of its specific interactions with various ion channel subtypes will be crucial for a comprehensive understanding of this active metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Benzocaine | 94-09-7 | >98% [smolecule.com]
- 2. dea.gov [dea.gov]
- 3. N-Acetyl Benzocaine | CymitQuimica [cymitquimica.com]
- 4. synchemia.com [synchemia.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. 4-(ACETYLAMINO)-BENZOIC ACID ETHYL ESTER | 5338-44-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Action potential - Wikipedia [en.wikipedia.org]
- 11. Effects of lidocaine on the excitability and membrane properties of the nerve cell soma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- To cite this document: BenchChem. [Physical and chemical properties of N-Acetylbenzocaine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b195670#physical-and-chemical-properties-of-n-acetylbenzocaine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com